molecular formula C11H20O2 B1452513 2-(Cyclopentylmethyl)pentanoic acid CAS No. 1249746-20-0

2-(Cyclopentylmethyl)pentanoic acid

Cat. No.: B1452513
CAS No.: 1249746-20-0
M. Wt: 184.27 g/mol
InChI Key: LNJSYAKSDAYQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-(Cyclopentylmethyl)pentanoic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as an anti-inflammatory agent.

    Medicine: Investigated for its therapeutic potential in treating pain, inflammation, and fever.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for the conversion of γ-valerolactone (GVL) into pentanoic acid involves the decomposition of formic acid into hydrogen and the hydrogenation of pentenoic acids (PEAs) intermediates, which are formed through acid-catalyzed ring opening of GVL, to pentanoic acid .

Safety and Hazards

Safety data for 2-(Cyclopentylmethyl)pentanoic acid is currently unavailable online . It is recommended to request an SDS or contact customer service for more assistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethyl)pentanoic acid typically involves the reaction of cyclopentylmethyl bromide with pentanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethyl)pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentylmethyl)pentanoic acid is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its cyclopentylmethyl group contributes to its unique binding affinity and selectivity for COX enzymes, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

2-(cyclopentylmethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-5-10(11(12)13)8-9-6-3-4-7-9/h9-10H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJSYAKSDAYQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.